molecular formula C10H9F3OS B13730443 cis-2-(Trifluoromethyl)chromane-4-thiol

cis-2-(Trifluoromethyl)chromane-4-thiol

Cat. No.: B13730443
M. Wt: 234.24 g/mol
InChI Key: BTTWZRLWHSQWAO-RKDXNWHRSA-N
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Description

cis-2-(Trifluoromethyl)chromane-4-thiol is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a chromane ring, which is further substituted with a thiol group at the 4-position

Preparation Methods

The thiol group can be introduced via thiolation reactions using suitable thiolating agents .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

cis-2-(Trifluoromethyl)chromane-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the chromane ring or the trifluoromethyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-(Trifluoromethyl)chromane-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)chromane-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

cis-2-(Trifluoromethyl)chromane-4-thiol can be compared with other similar compounds, such as:

    cis-2-(Trifluoromethyl)chromane-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    cis-2-(Trifluoromethyl)chromane-4-amine: Contains an amine group instead of a thiol group.

    cis-2-(Trifluoromethyl)chromane-4-methanol: Features a methanol group instead of a thiol group.

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol

InChI

InChI=1S/C10H9F3OS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-4,8-9,15H,5H2/t8-,9-/m1/s1

InChI Key

BTTWZRLWHSQWAO-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)S

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(F)(F)F)S

Origin of Product

United States

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